molecular formula C15H17N5O4S B3009169 ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 869067-80-1

ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B3009169
CAS No.: 869067-80-1
M. Wt: 363.39
InChI Key: MBQUSQXIWAJOMJ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound designed for advanced chemical and pharmaceutical research applications. Its molecular structure integrates a 1,2,4-triazin-5-one heterocycle, a motif recognized in medicinal chemistry for its diverse biological activities . This core is linked via a sulfide bridge to a benzoate ester, creating a hybrid molecule with potential for multifaceted interactions with biological systems. The presence of the 4-amino group on the triazine ring enhances the molecule's ability to participate in hydrogen bonding, which can be critical for binding to enzymatic targets . The primary research applications of this compound are anticipated in the field of antimicrobial and agrochemical discovery. Structurally similar triazinone derivatives have been reported to exhibit promising antimicrobial properties, suggesting this compound could serve as a valuable scaffold in developing new anti-infective agents . Furthermore, the molecule's complex architecture makes it a suitable candidate for use in chemical biology studies to probe enzyme mechanisms or as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening. This product is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound for their specific applications.

Properties

IUPAC Name

ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-6-4-5-7-11(10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQUSQXIWAJOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazine ring.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the triazine ring can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Various nucleophiles (amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, thioesters

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazine Family

Key structural analogues include sulfonylurea herbicides (e.g., metsulfuron-methyl) and thioacetamide derivatives. The table below highlights critical differences:

Compound Name Triazine Substituents Linking Group Attached Moiety Primary Use/Activity
Target Compound 4-amino, 6-methyl, 5-oxo Sulfanylacetamido Ethyl benzoate Hypothetical herbicide/drug
Metsulfuron-methyl 4-methoxy, 6-methyl Sulfonylurea Methyl benzoate Herbicide (ALS inhibitor)
Ethametsulfuron-methyl 4-ethoxy, 6-methylamino Sulfonylurea Methyl benzoate Herbicide
2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-amino, 6-methyl, 5-oxo Sulfanylacetamido 4-Isopropylphenyl Biological activity (unpublished)
4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone 4-amino, 6-(4-nitrobenzyl), 5-oxo Sulfanylacetyl 3-Phenylsydnone Experimental (structural study)

Functional Group Impact on Properties

  • The 4-nitrobenzyl group in the sydnone derivative introduces electron-withdrawing effects, which may alter redox stability or metabolic pathways .
  • Linking Groups :

    • Sulfanylacetamido (target compound) vs. sulfonylurea (herbicides): The thioether linkage in the target compound may confer resistance to hydrolysis compared to sulfonylureas, which are prone to degradation in acidic environments .
  • Attached Moieties: Ethyl benzoate (target) vs.

Biological Activity

Ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that includes a triazine ring and a benzoate moiety. Its chemical formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, indicating the presence of nitrogen and sulfur atoms which are often associated with biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of benzotriazole have shown significant effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound TypeBacterial StrainMIC (μg/mL)
Benzotriazole DerivativeMRSA12.5 - 25
Benzimidazole DerivativeStaphylococcus aureus25 - 50
Triazole DerivativeEscherichia coli50

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Research indicates that compounds with similar structural motifs have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values between 12.5 and 25 μg/mL . The introduction of hydrophobic groups has been linked to enhanced antifungal potency.

Table 2: Antifungal Activity of Related Compounds

Compound TypeFungal StrainMIC (μg/mL)
Benzotriazole DerivativeCandida albicans12.5 - 25
Benzimidazole DerivativeAspergillus niger12.5 - 25

Anticancer Activity

Preliminary studies suggest that compounds containing triazine rings exhibit anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular metabolism .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of triazine derivatives against clinical isolates of MRSA. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics, suggesting their potential as therapeutic agents.
  • Case Study on Antifungal Properties :
    In another investigation, triazine-based compounds were screened for antifungal activity against Candida species. The results showed that specific substitutions on the triazine ring significantly enhanced antifungal potency.

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